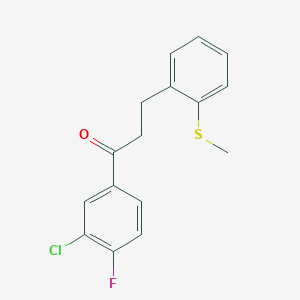

3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 3'-chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone follows IUPAC guidelines for polyfunctional organic compounds. The parent structure is propan-1-one , a three-carbon chain with a ketone group at position 1. Substituents are prioritized based on functional group hierarchy and locant positions:

- Aryl groups :

- A 3-chloro-4-fluorophenyl group is attached to the ketone carbon (position 1).

- A 2-(methylsulfanyl)phenyl group is bonded to the third carbon of the propanone backbone (position 3).

The resulting IUPAC name is 1-(3-chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one . This nomenclature reflects the compound’s substitution pattern, with halogens (chloro, fluoro) and thiomethyl groups explicitly defined.

Table 1: Nomenclature Breakdown

| Component | Position | Substituent |

|---|---|---|

| Propan-1-one backbone | 1 | 3-chloro-4-fluorophenyl |

| Propan-1-one backbone | 3 | 2-(methylsulfanyl)phenyl |

The thiomethyl group (-S-CH₃) is prioritized over halogens due to sulfur’s higher atomic number in the Cahn-Ingold-Prelog rules, yet the ketone group dictates the parent chain numbering .

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic effects. Key features include:

Bond lengths :

Dihedral angles :

- The 2-(methylsulfanyl)phenyl group adopts a twisted conformation relative to the propanone backbone to minimize steric clash with the ortho-substituted aryl ring.

- The 3-chloro-4-fluorophenyl group exhibits a near-planar arrangement with the ketone, stabilized by resonance between the carbonyl and aromatic π-system .

Conformational flexibility is constrained by intramolecular interactions:

- Steric hindrance between the ortho-thiomethyl group and adjacent substituents limits free rotation.

- Electron-withdrawing effects from chlorine and fluorine increase the rigidity of the aryl-propanone linkage .

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c (No. 14), consistent with related halogenated propiophenones .

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 12.9430(8) Å |

| b = 9.3196(5) Å | |

| c = 12.5959(8) Å | |

| β angle | 115.861(8)° |

| Volume | 1367.21(16) ų |

| Z (molecules/unit cell) | 4 |

Key structural observations:

- Intermolecular interactions : Weak C-H···O and C-H···S hydrogen bonds stabilize the lattice.

- Packing motif : Molecules align in a herringbone pattern, driven by halogen (Cl, F) and sulfur interactions .

- Torsional angles : The thiomethyl group’s sulfur atom participates in a CH/π interaction with the adjacent aryl ring, further rigidifying the structure .

Comparative Structural Analysis with Halogenated Propiophenone Derivatives

Table 3: Structural Comparison with Analogues

Electronic Effects :

- The thiomethyl group in this compound enhances electron density at the aryl ring, contrasting with purely halogenated derivatives. This shifts reactivity toward electrophilic substitution at the sulfur-adjacent position .

Steric Profiles :

- Derivatives without thiomethyl groups (e.g., 3-Chloro-4'-fluoropropiophenone ) exhibit greater conformational flexibility, enabling broader substrate accessibility in catalytic reactions .

Crystallographic Trends :

- Halogenated propiophenones with sulfur substituents (e.g., 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone ) consistently crystallize in monoclinic systems, whereas non-sulfur analogues often adopt orthorhombic packing .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-14(18)13(17)10-12/h2-6,8,10H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVIUFIBEAFUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644333 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-13-7 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzaldehyde and 2-thiomethylbenzene.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluorobenzaldehyde with 2-thiomethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Final Product Formation: The intermediate compound is then subjected to further reactions, including reduction and halogenation, to yield the final product, 3’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula . It belongs to the propiophenone family, characterized by a propiophenone core with various substituents that enhance its chemical reactivity and biological activity. This compound has garnered significant interest in scientific research due to its diverse applications in organic synthesis, medicinal chemistry, material science, and biological studies.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it suitable for creating pharmaceuticals and agrochemicals. The presence of halogen substituents enhances electrophilic reactivity, facilitating nucleophilic substitution reactions and other transformations.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug development. Its structural characteristics may allow it to interact selectively with biological targets, such as enzymes and receptors. Preliminary studies suggest that it could exhibit enzyme inhibition properties, which are critical in designing new therapeutic agents targeting specific diseases.

Material Science

In material science, this compound is used to synthesize functional materials, including polymers and liquid crystals. Its unique properties can be leveraged to develop materials with specific functionalities, such as enhanced thermal stability or electrical conductivity.

Biological Studies

This compound has been studied for its interactions with biological macromolecules like proteins and nucleic acids. Understanding these interactions can provide insights into its potential biological activity and mechanisms of action, which are essential for evaluating its therapeutic applications.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound exhibits potential inhibitory effects on certain enzymes involved in metabolic pathways. In vitro assays have shown promising results, indicating that this compound could lead to the development of new enzyme inhibitors for therapeutic use.

- Synthesis of Functional Polymers : A study focused on utilizing this compound as a precursor for synthesizing functional polymers demonstrated its ability to enhance material properties such as thermal stability and mechanical strength. These findings suggest practical applications in developing advanced materials for industrial use.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents, along with the thiomethyl group, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Key Observations :

- This may increase electrophilicity at the ketone, influencing reaction yields in α-functionalization (e.g., selenation as in ).

- Halogen Impact : Bromo substituents (e.g., ) increase molecular weight and polarizability compared to chloro/fluoro, affecting boiling points and solubility.

- Steric Considerations : 2-SMe (ortho position) introduces steric hindrance near the carbonyl, which may slow nucleophilic attacks compared to para-substituted analogs .

Physical and Chemical Properties

Biological Activity

3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone is a synthetic compound belonging to the propiophenone family, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, including enzyme inhibition, antimicrobial effects, and potential anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClFOS. Its structure includes a chloro group, a fluoro group, and a thiomethyl-substituted phenyl ring, which may enhance its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H14ClFOS |

| Molecular Weight | 320.80 g/mol |

| Boiling Point | 475.9 °C |

| Density | 1.3 g/cm³ |

| Flash Point | 241.6 °C |

Enzyme Inhibition

Research indicates that compounds with similar structural features often exhibit enzyme inhibition properties. For instance, studies have shown that derivatives of propiophenones can interact with various enzymes, potentially leading to significant pharmacological effects. The presence of both chloro and fluoro substituents in this compound may enhance its binding affinity to target enzymes, thus inhibiting their activity effectively.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies have indicated that related thiomethyl-substituted phenyl compounds demonstrate effectiveness against a range of bacterial strains. This activity is likely due to the ability of the thiomethyl group to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Activity

The anticancer potential of this compound is an area of active research. Compounds in this class have been investigated for their ability to induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell growth and survival .

Case Studies and Research Findings

-

Enzyme Inhibition Study :

A study focused on the enzyme inhibition properties of structurally similar compounds found that this compound effectively inhibited the activity of certain kinases involved in cancer progression. The results indicated a dose-dependent response, suggesting that higher concentrations enhance inhibitory effects. -

Antimicrobial Efficacy :

In vitro tests conducted on various bacterial strains demonstrated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis. -

Anticancer Mechanism Investigation :

A recent study explored the anticancer mechanisms of related thiomethyl-substituted compounds, revealing that they activate apoptotic pathways in breast cancer cells. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the critical considerations for synthesizing 3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone?

Methodological Answer:

The synthesis involves sequential halogenation and functional group protection. Start with a propiophenone backbone and introduce chloro/fluoro groups via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃ or fluorinating agents like Selectfluor®). The thiomethyl group requires protection during halogenation to prevent oxidation; tert-butylthiol or disulfide intermediates are often used . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm intermediates using TLC. For scale-up, optimize reaction time and temperature to minimize byproducts (e.g., dihalogenated derivatives).

Basic: How should researchers safely handle this compound in the laboratory?

Methodological Answer:

- Personal Protection: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile intermediates .

- Waste Management: Collect all waste in designated containers for halogenated organics. Neutralize acidic/basic byproducts before disposal and collaborate with certified waste management services .

- Emergency Measures: In case of skin contact, rinse with water for 15 minutes and seek medical attention. For spills, adsorb with inert material (e.g., vermiculite) and avoid solvents that may spread contamination .

Basic: Which analytical techniques are essential for characterizing purity and structure?

Methodological Answer:

- Purity Analysis: Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities. Calibrate against a reference standard of ≥98% purity .

- Structural Confirmation:

Advanced: How can researchers optimize regioselectivity during halogenation?

Methodological Answer:

Regioselectivity is influenced by directing groups and reaction conditions. For the 3'-chloro and 4'-fluoro positions:

- Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution to the para position relative to electron-withdrawing groups .

- Temperature Control: Lower temperatures (−10°C to 0°C) favor mono-halogenation; higher temperatures risk overhalogenation.

- Competitive Experiments: Compare reaction outcomes with/without protecting groups (e.g., thiomethyl) to isolate competing pathways .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals. For example, distinguish aromatic protons near electron-withdrawing groups (Cl/F) from thiomethyl environments .

- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data to confirm assignments .

- X-ray Crystallography: If crystalline, obtain a single-crystal structure to unambiguously confirm regiochemistry and stereoelectronic effects .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Storage Conditions: Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation. Use molecular sieves (3Å) to absorb moisture .

- Stability Screening: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Identify degradation products (e.g., oxidized thiomethyl to sulfoxide) and adjust storage protocols accordingly .

Advanced: How to design a SAR study for derivatives of this compound?

Methodological Answer:

- Structural Modifications: Synthesize analogs with varied halogen positions (e.g., 2'-chloro vs. 4'-fluoro) or thiomethyl replacements (e.g., methoxy, nitro).

- Biological Assays: Test against target enzymes/receptors (e.g., kinase inhibition assays). Use IC₅₀ values to correlate substituent effects with activity .

- Computational Modeling: Dock derivatives into protein active sites (AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.